



# Application of microRNA-455-3p in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MIPS1455  |           |
| Cat. No.:            | B13435524 | Get Quote |

Note: Initial searches for "MIPS1455" did not yield relevant results in the context of Alzheimer's disease research. The information presented here pertains to microRNA-455-3p (miR-455-3p), which is a key molecule in Alzheimer's research and may be the intended subject of the query.

## **Application Notes**

MicroRNA-455-3p (miR-455-3p) has emerged as a significant molecule in the study of Alzheimer's disease (AD). Research indicates its potential both as a peripheral biomarker for disease diagnosis and as a therapeutic target.[1][2] Encoded by the COL27A1 gene on human chromosome 9, miR-455 has been implicated in various biological processes and diseases.[1]

Recent studies have discovered the relevance of miR-455-3p in AD, noting its elevated levels in serum samples of AD patients compared to individuals with mild cognitive impairment (MCI) and healthy controls.[1] This upregulation has been further validated in various AD-related samples, including postmortem brains, fibroblasts, B-lymphocytes, and cerebrospinal fluid, suggesting its strong potential as a biomarker.[1][2]

Mechanistically, miR-455-3p has been shown to modulate the levels of amyloid- $\beta$  protein precursor (A $\beta$ PP) and its product, amyloid- $\beta$  (A $\beta$ ), which are central to the pathology of Alzheimer's disease.[1] A luciferase reporter assay has confirmed that A $\beta$ PP is a direct target of miR-455-3p.[1] Studies in mouse neuroblastoma cells have revealed a protective role for miR-455-3p against A $\beta$ -induced toxicity, where it appears to enhance cell survival and lifespan.[1] Furthermore, elevated levels of miR-455-3p are associated with reduced A $\beta$  toxicity, enhanced mitochondrial biogenesis, improved synaptic activity, and the maintenance of healthy



mitochondrial dynamics.[1] These findings collectively suggest that targeting miR-455-3p could be a viable therapeutic strategy for Alzheimer's disease.

## **Quantitative Data Summary**

The following table summarizes the observed expression changes of miR-455-3p in various Alzheimer's disease-related samples.

| Sample Type          | Comparison<br>Group(s)                      | Observation       | Significance | Reference |
|----------------------|---------------------------------------------|-------------------|--------------|-----------|
| Serum                | AD vs. MCI and<br>Healthy Controls          | Upregulated in AD | Significant  | [1]       |
| Postmortem<br>Brains | AD vs. Healthy<br>Controls                  | Upregulated in AD | P = 0.0002   | [2]       |
| AD Fibroblasts       | Familial and<br>Sporadic AD vs.<br>Controls | Upregulated in AD | -            | [2]       |
| AD B-<br>Lymphocytes | Familial and<br>Sporadic AD vs.<br>Controls | Upregulated in AD | -            | [2]       |
| AD Cell Lines        | -                                           | Upregulated       | -            | [2]       |
| AD Mouse<br>Models   | -                                           | Upregulated       | -            | [2]       |

## **Experimental Protocols**

1. Quantification of miR-455-3p Expression by Real-Time Reverse-Transcriptase PCR (RT-PCR)

This protocol describes the measurement of miR-455-3p expression levels from biological samples such as serum, brain tissue, fibroblasts, and B-lymphocytes.

Materials:



- Total RNA extraction kit (e.g., TRIzol, mirVana miRNA Isolation Kit)
- Spectrophotometer (e.g., NanoDrop) for RNA quantification
- Reverse Transcription kit with miRNA-specific primers
- Real-time PCR system
- SYBR Green or TaqMan-based qPCR master mix
- Specific primers for hsa-miR-455-3p and a reference small RNA (e.g., U6 snRNA)

#### Procedure:

- RNA Extraction:
  - Extract total RNA from the sample (e.g., 200 μL of serum, 50-100 mg of brain tissue, or 1x10<sup>6</sup> cells) following the manufacturer's protocol for your chosen RNA extraction kit.
  - Elute the RNA in nuclease-free water.
- RNA Quantification and Quality Control:
  - Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
  - Assess RNA integrity using gel electrophoresis if necessary.
- Reverse Transcription (RT):
  - Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.
  - Use a specific stem-loop RT primer for miR-455-3p and the reference small RNA.
  - Typically, incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
- Real-Time PCR (qPCR):



- Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific forward and reverse primers for miR-455-3p or the reference RNA.
- Perform the qPCR on a real-time PCR system with a standard cycling protocol:
  - Initial denaturation at 95°C for 10 minutes.
  - 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
- Generate a dissociation curve (melt curve) to verify the specificity of the amplification product.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for miR-455-3p and the reference RNA in each sample.
  - Calculate the relative expression of miR-455-3p using the  $2^-\Delta \Delta Ct$  method, normalizing to the reference RNA and comparing to a control group.
- 2. Luciferase Reporter Assay for AβPP Targeting by miR-455-3p

This protocol is designed to validate the direct interaction between miR-455-3p and the 3' UTR of the Amyloid-β Precursor Protein (AβPP) mRNA.

#### Materials:

- HEK293T cells (or other suitable cell line)
- Luciferase reporter vector (e.g., pMIR-REPORT)
- Expression vector for miR-455-3p (or miR-455-3p mimic) and a negative control miRNA
- Lipofectamine 2000 or other transfection reagent
- Dual-Luciferase Reporter Assay System
- Luminometer



#### Procedure:

- Vector Construction:
  - Clone the 3' UTR of the human AβPP gene containing the predicted miR-455-3p binding site into the luciferase reporter vector, downstream of the luciferase gene.
  - As a control, create a mutant version of the AβPP 3' UTR with mutations in the miR-455-3p seed region binding site.
- · Cell Culture and Transfection:
  - Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
  - Co-transfect the cells with:
    - The luciferase reporter vector (either wild-type or mutant AβPP 3' UTR).
    - The miR-455-3p expression vector or a negative control miRNA vector.
    - A Renilla luciferase vector for normalization of transfection efficiency.
  - Use a suitable transfection reagent according to the manufacturer's instructions.
- Luciferase Assay:
  - After 24-48 hours of incubation, lyse the cells.
  - Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
  - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
  - Compare the relative luciferase activity in cells co-transfected with the miR-455-3p vector to that of the negative control. A significant reduction in luciferase activity in the presence of miR-455-3p for the wild-type AβPP 3' UTR (but not the mutant) confirms direct targeting.



## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of miR-455-3p in Alzheimer's disease.





Click to download full resolution via product page

Caption: Workflow for quantifying miR-455-3p expression.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A New Discovery of MicroRNA-455-3p in Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-455-3p as a Potential Biomarker for Alzheimer's Disease: An Update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of microRNA-455-3p in Alzheimer's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13435524#mips1455-application-in-alzheimer-s-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com